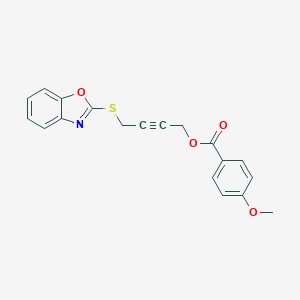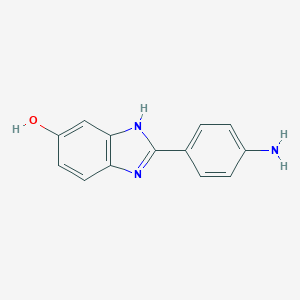![molecular formula C17H17NO3 B285746 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B285746.png)
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzooxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the methyl and m-tolyloxy groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzooxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one
- 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one
Uniqueness
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific structural features, such as the benzooxazole ring and the presence of the m-tolyloxy group
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
solubility |
3.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![N-(4-chlorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)

![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B285675.png)
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)



